
Pentamethylcyclopentadienylhafnium trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylcyclopentadienylhafnium trichloride is a chemical compound with the molecular formula C10H15Cl3Hf . It is a hafnium-based organometallic compound that is often used as a catalyst in various chemical reactions. The compound is known for its unique structure, which includes a pentamethylcyclopentadienyl ligand bonded to a hafnium atom, along with three chloride ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylhafnium trichloride can be synthesized through a multi-step process. One common method involves the reaction of pentamethylcyclopentadiene with n-butyllithium in a solvent such as hexane or toluene. This reaction is carried out at low temperatures (around 0°C) and results in the formation of a lithium salt. This intermediate is then reacted with hafnium tetrachloride at room temperature, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as those used in laboratory settings. The process may be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pentamethylcyclopentadienylhafnium trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ions can be substituted with other ligands, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the hafnium center undergoes changes in oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and other organometallic compounds. Reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organohafnium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Pentamethylcyclopentadienylhafnium trichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and coatings.
Organometallic Chemistry:
Mecanismo De Acción
The mechanism by which pentamethylcyclopentadienylhafnium trichloride exerts its effects is primarily through its role as a catalyst. The hafnium center can coordinate with various substrates, facilitating chemical transformations. The pentamethylcyclopentadienyl ligand stabilizes the hafnium center, allowing it to participate in a wide range of reactions. The chloride ions can be displaced by other ligands, enabling the compound to act as a versatile catalyst in different chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentadienylhafnium trichloride
- Pentamethylcyclopentadienylzirconium trichloride
- Trichloro(pentamethylcyclopentadienyl)titanium
Uniqueness
Pentamethylcyclopentadienylhafnium trichloride is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric bulk and electronic effects that influence the reactivity of the hafnium center. This makes it distinct from other similar compounds, such as cyclopentadienylhafnium trichloride, which lacks the additional methyl groups .
Propiedades
Fórmula molecular |
C10H15Cl3Hf |
|---|---|
Peso molecular |
420.1 g/mol |
Nombre IUPAC |
hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;trichloride |
InChI |
InChI=1S/C10H15.3ClH.Hf/c1-7-6-10(4,5)9(3)8(7)2;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |
Clave InChI |
FPJYSKZZAQRLIB-UHFFFAOYSA-K |
SMILES canónico |
CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Hf+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


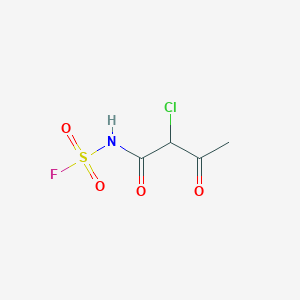

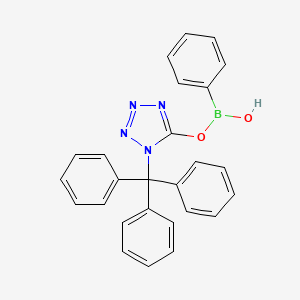
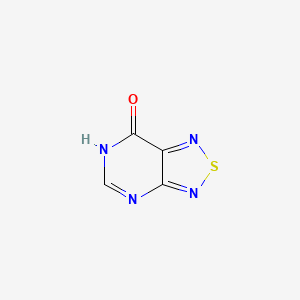

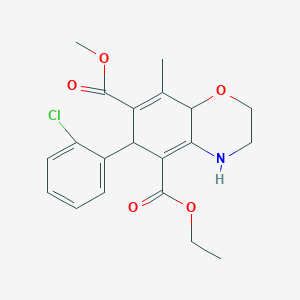
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
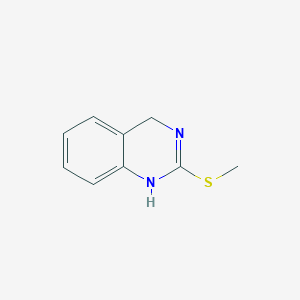
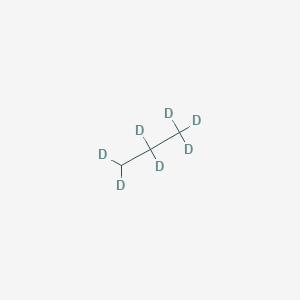
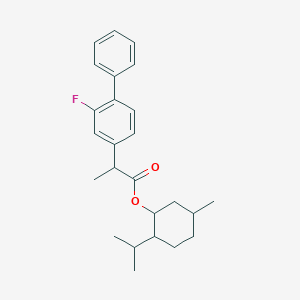
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
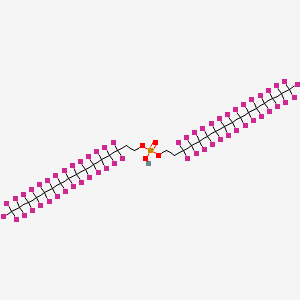

![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
